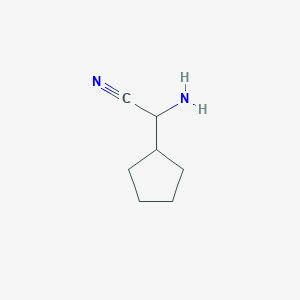![molecular formula C12H17F2N B15272326 Butyl[1-(2,4-difluorophenyl)ethyl]amine](/img/structure/B15272326.png)
Butyl[1-(2,4-difluorophenyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl[1-(2,4-difluorophenyl)ethyl]amine is an organic compound with the molecular formula C12H17F2N. It is characterized by the presence of a butyl group attached to an amine, which is further connected to a 2,4-difluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[1-(2,4-difluorophenyl)ethyl]amine typically involves the reaction of 2,4-difluorophenylacetonitrile with butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Butyl[1-(2,4-difluorophenyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different degrees of hydrogenation.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
Butyl[1-(2,4-difluorophenyl)ethyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Butyl[1-(2,4-difluorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Butyl[1-(2,4-dichlorophenyl)ethyl]amine
- Butyl[1-(2,4-dibromophenyl)ethyl]amine
- Butyl[1-(2,4-dimethylphenyl)ethyl]amine
Uniqueness
Butyl[1-(2,4-difluorophenyl)ethyl]amine is unique due to the presence of fluorine atoms in the phenyl ring. This fluorination can significantly alter the compound’s chemical and biological properties, making it distinct from its chlorinated, brominated, or methylated analogs .
Properties
Molecular Formula |
C12H17F2N |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-[1-(2,4-difluorophenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-3-4-7-15-9(2)11-6-5-10(13)8-12(11)14/h5-6,8-9,15H,3-4,7H2,1-2H3 |
InChI Key |
CNJBHFSWLYVHRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


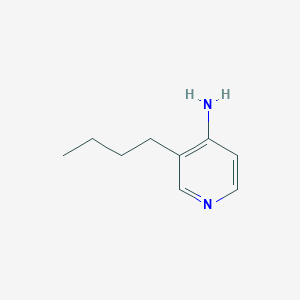

![(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B15272249.png)
![1-[1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B15272252.png)
![2-(3-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B15272263.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-3-methylbutanoic acid](/img/structure/B15272275.png)
![3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride](/img/structure/B15272280.png)
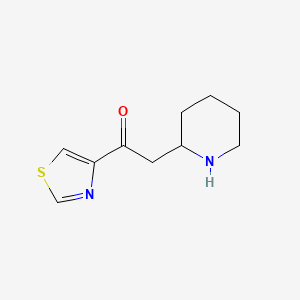
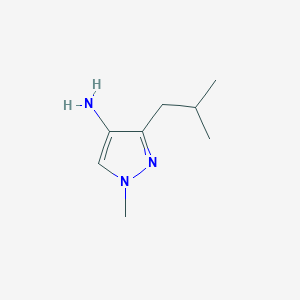
![2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B15272304.png)
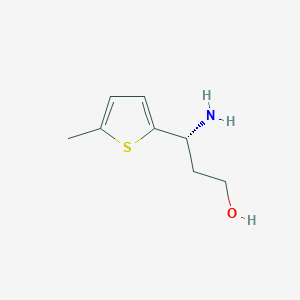
![2-[(1-Amino-2-methylbutan-2-yl)oxy]ethan-1-ol](/img/structure/B15272332.png)

